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Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

Cat. No.: B7500751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butylacetamide (CAS No. 762-84-5), a secondary amide with applications in organic synthesis.

The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable data for its identification, characterization,

and use in research and development.

Chemical Structure and Properties
N-tert-butylacetamide is a white crystalline solid at room temperature. Its fundamental

properties are summarized below.
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Property Value

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

IUPAC Name N-(tert-butyl)acetamide

CAS Number 762-84-5

Melting Point 96-98 °C

SMILES CC(=O)NC(C)(C)C

InChIKey ACYFWRHALJTSCF-UHFFFAOYSA-N

Spectroscopic Data
The following sections present the key spectroscopic data for N-tert-butylacetamide, organized

for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule.

2.1.1. ¹H NMR Data

Publicly available ¹H NMR spectra for neat or common deuterated solutions of N-tert-

butylacetamide are not readily found in major databases. However, ¹H NMR data has been

reported for N-tert-butylacetamide as a ligand in a titanium complex, dissolved in benzene-d₆.

While the chemical shifts may be influenced by the coordination to the metal center and the

aromatic solvent, they provide a useful reference.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.67 Singlet 3H -C(=O)CH₃

1.16 Singlet 9H -C(CH₃)₃
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2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

176.33 C=O (Amide Carbonyl)

51.5 -C(CH₃)₃ (Quaternary Carbon)

28.8 -C(CH₃)₃ (tert-butyl Methyls)

24.5 -C(=O)CH₃ (Acetyl Methyl)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their vibrational frequencies. The IR spectrum of N-tert-butylacetamide shows characteristic

peaks for an amide.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2970 Strong C-H Stretch (sp³)

~1650 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1365 Medium C-H Bend (tert-butyl)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-

energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios

(m/z) of the fragments provide information about the molecular weight and structure.[2]
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m/z Relative Intensity (%) Assignment

115 ~20 [M]⁺ (Molecular Ion)

100 ~75 [M - CH₃]⁺

58 100 [C₄H₁₀N]⁺ (Base Peak)

57 ~30 [C₄H₉]⁺

43 ~40 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation (Solution-State):

Approximately 10-20 mg of N-tert-butylacetamide is dissolved in a suitable deuterated

solvent (e.g., chloroform-d, DMSO-d₆) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.

The sample is gently agitated to ensure complete dissolution.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-5 seconds.
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Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 512-2048 scans (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Sample Preparation Data Acquisition Data Processing
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Sample Introduction Ionization & Analysis Data Processing

Introduce Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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